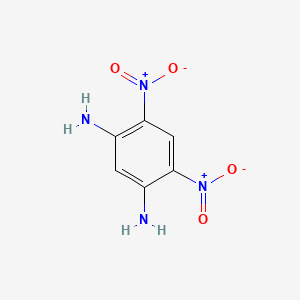

4,6-Dinitrobenzene-1,3-diamine

Descripción general

Descripción

4,6-Dinitrobenzene-1,3-diamine is a chemical compound with the molecular formula C6H6N4O4 . It is a powder in physical form .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the nitration of this compound to obtain N,N’-(4,6-dinitro-1,3-phenylene)dinitramide . Another method involves the hydrogenation of dinitrobenzenes .Molecular Structure Analysis

The molecular weight of this compound is 198.14 . The InChI code for this compound is 1S/C6H6N4O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,7-8H2 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with bases to form a series of energetic salts . It can also undergo oxidative nucleophilic aromatic substitution of hydrogen with potassium alkoxides .Physical and Chemical Properties Analysis

This compound is a powder . Its reactions with bases result in the formation of a series of energetic salts which exhibit relatively high densities (1.74 to 1.83 g cm−3), and acceptable thermal sensitivities (177 to 253 °C) .Aplicaciones Científicas De Investigación

1. Structural Characterization and Physical Properties

4,6-Dinitrobenzene-1,3-diamine, along with its derivatives, has been structurally characterized to understand the intra- and intermolecular interactions, which can provide insights into the physical properties of polymers with similar functionalities. These compounds have been observed to form one-dimensional molecular chains through hydrogen bonding, which could be significant in polymer science (Teng et al., 2009).

2. Vibrational Analysis

Ab initio quantum chemical computations have been performed on 1,3-dinitrobenzene to understand the vibrational coupling between nitro groups. Such studies are crucial in analyzing the vibrational characteristics of dinitrobenzene molecules, which can have implications in materials science (Andreev, 1996).

3. Electrochemical Studies

Research has shown that the electrochemistry of dinitrobenzenes like 1,3-dinitrobenzene is significantly influenced by the presence of certain compounds, indicating strong hydrogen bonding to the dianions. Such findings have implications for electrochemical applications (Chan-Leonor et al., 2005).

4. Charge Localization Studies

Studies on the radical anions of m-dinitrobenzenes have contributed to understanding charge localization in such compounds. This is relevant in the field of physical chemistry, particularly in understanding electron transfer mechanisms (Telo et al., 2011).

5. Polymer Synthesis

This compound has been used in the synthesis of novel polyimides, which exhibit excellent solubility and high thermal stability. Such polymers have potential applications in various industrial sectors (Ghaemy & Alizadeh, 2009).

6. Luminescent Sensor Development

A terbium-based metal-organic framework involving m-dinitroaromatics like 1,3-dinitrobenzene has been developed for detecting specific substances in water. This indicates potential applications in environmental monitoring and safety (Guo et al., 2021).

7. Molecular Polarisability Research

Studies on the dipole moments and molar Kerr constants of dinitrobenzenes, including 1,3-dinitrobenzene, contribute to understanding the molecular polarizability and stereochemistry of such compounds, which is crucial in physical organic chemistry (Calderbank et al., 1968).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that nitro compounds, such as 4,6-dinitrobenzene-1,3-diamine, are often used in the synthesis of energetic materials .

Mode of Action

The this compound is used as a precursor in the synthesis of N,N′-(4,6-dinitro-1,3-phenylene)dinitramide . The synthesis is achieved by a single-step nitration of this compound . The resulting compound exhibits a high density, which is a desirable property in energetic materials .

Biochemical Pathways

The compound’s reactions with bases result in the formation of a series of energetic salts . These salts exhibit relatively high densities and acceptable thermal sensitivities .

Pharmacokinetics

The compound’s high density suggests that it may have unique pharmacokinetic properties that could impact its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the formation of energetic salts increases intermolecular hydrogen bonding while the planarity of the aromatic ring maximizes weak non-covalent interactions . These interactions play a crucial role in increasing thermal stability and decreasing sensitivity toward external stimuli .

Análisis Bioquímico

Biochemical Properties

It is known that nitrobenzenes can participate in electrophilic aromatic substitution reactions . The presence of both nitro and amino groups on the benzene ring could potentially influence its reactivity and interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that the compound can be synthesized by a single-step nitration of 4,6-dinitrobenzene-1,3-diamine

Temporal Effects in Laboratory Settings

The compound is known to exhibit a high density , which could potentially influence its long-term effects on cellular function in in vitro or in vivo studies.

Propiedades

IUPAC Name |

4,6-dinitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBUFGZWPXQRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303204 | |

| Record name | 4,6-dinitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4987-96-6 | |

| Record name | 4987-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dinitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

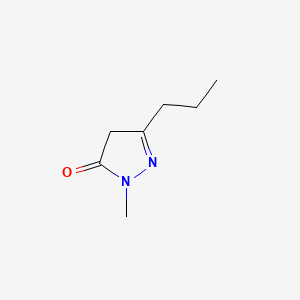

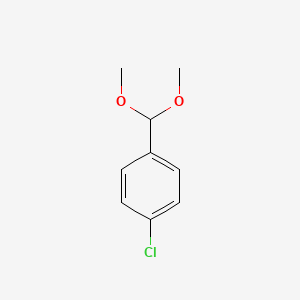

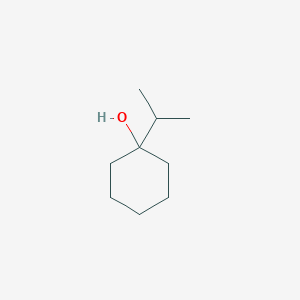

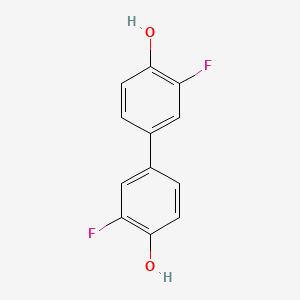

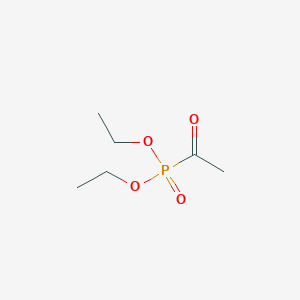

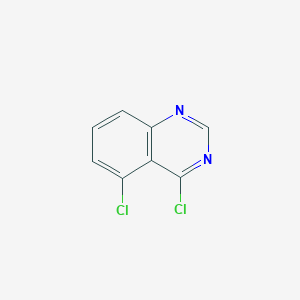

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and structure of 4,6-Dinitrobenzene-1,3-diamine?

A1: The molecular formula of this compound is C6H6N4O4 []. While the abstract doesn't provide a structural image, the name indicates it is a benzene ring with two nitro groups (NO2) at positions 4 and 6, and two amine groups (NH2) at positions 1 and 3.

Q2: The abstract mentions intramolecular hydrogen bonding in this compound. What impact does this have on the molecule's structure?

A2: The abstract states that the this compound molecule is "almost planar" due to the stabilizing effect of two intramolecular N—H⋯O hydrogen bonds []. These bonds likely occur between the hydrogen atoms of the amine groups and the oxygen atoms of the nitro groups, pulling the molecule into a flatter conformation.

Q3: How does the crystal structure of this compound arise from its intermolecular interactions?

A3: According to the abstract, the crystal structure of this compound is a sheet-like arrangement. This arrangement is a result of further N—H⋯O hydrogen bonds that extend between adjacent molecules in the crystal lattice [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.